

Application Notes and Protocols for Tuberculosis Inhibitor 10 (AB131)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Tuberculosis inhibitor 10	
Cat. No.:	B12374272	Get Quote

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Introduction

Tuberculosis Inhibitor 10, referred to in the primary literature as compound AB131, is a novel drug sensitizer with potential applications in the treatment of tuberculosis. Unlike conventional antibiotics, AB131 does not exhibit direct antimycobacterial activity on its own. Instead, it functions by enhancing the efficacy of existing anti-tubercular drugs, specifically the folate pathway inhibitor, para-aminosalicylic acid (PAS). This document provides detailed protocols for the in vitro evaluation of AB131, focusing on methods to assess its synergistic activity with PAS, its inhibitory effect on its target enzyme, and its cytotoxicity profile.

Mechanism of Action

AB131 acts as a sensitizer to the anti-tubercular drug PAS by targeting a flavin-independent 5,10-methylenetetrahydrofolate reductase (MTHFR). In Mycobacterium smegmatis, this enzyme is MSMEG_6649, and its ortholog in Mycobacterium tuberculosis is Rv2172c. This enzyme is a key component of the folate metabolism pathway, which is essential for the synthesis of nucleotides and certain amino acids. By inhibiting this enzyme, AB131 disrupts the folate pathway, making the mycobacteria more susceptible to other drugs that target the same pathway, such as PAS. The knockout of the gene encoding this enzyme has been shown to increase the susceptibility of M. tuberculosis to PAS.



Data Presentation

Table 1: In Vitro Synergistic Activity of AB131 with para-

aminosalicylic acid (PAS)

Mycobact erial Strain	MIC of PAS alone (μg/mL)	MIC of AB131 alone (µg/mL)	MIC of PAS in combinati on with AB131 (µg/mL)	Fold- change in PAS MIC	Fractiona I Inhibitory Concentr ation Index (FICI)	Interpreta tion
M. smegmatis MC ² 155	0.25	>64	0.0625	4	0.25	Synergism
M. tuberculosi s H37Rv	2	>64	0.5	4	0.25	Synergism
M. bovis BCG- Pasteur	1	>64	0.25	4	0.25	Synergism
M. marinum	0.5	>64	0.125	4	0.25	Synergism

Experimental Protocols Checkerboard Assay for Synergism Testing

This protocol is used to determine the synergistic effect of AB131 in combination with PAS against various mycobacterial strains. The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the interaction, with a value of ≤ 0.5 indicating synergy.

Materials:

• Mycobacterial strains (M. smegmatis, M. tuberculosis, M. bovis BCG, M. marinum)



- Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80
- AB131 stock solution (in DMSO)
- PAS stock solution (in sterile water)
- Sterile 96-well microplates

Procedure:

- Preparation of Inoculum: Culture mycobacteria in 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5. Dilute the suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.
- · Drug Dilution:
 - \circ Prepare serial two-fold dilutions of AB131 horizontally across the 96-well plate in 50 μ L of 7H9 broth.
 - \circ Prepare serial two-fold dilutions of PAS vertically down the 96-well plate in 50 μ L of 7H9 broth.
 - This creates a matrix of varying concentrations of both compounds.
- Inoculation: Add 100 μL of the prepared mycobacterial inoculum to each well.
- Controls:
 - Growth Control: Wells containing only the inoculum and broth.
 - Sterility Control: Wells containing only broth.
 - Single Drug Controls: Rows and columns with only AB131 or PAS dilutions and the inoculum.
- Incubation: Seal the plates and incubate at 37°C for 7-14 days, until growth is visible in the growth control wells.



- MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
- FICI Calculation: The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

In Vitro Enzymatic Assay for MTHFR Inhibition

This assay measures the inhibitory effect of AB131 on the enzymatic activity of the target MTHFR enzyme (MSMEG_6649 or Rv2172c) by monitoring the oxidation of NADH.

Materials:

- Purified MTHFR enzyme (MSMEG 6649 or Rv2172c)
- NADH (Nicotinamide adenine dinucleotide, reduced form)
- 5,10-CH₂-THF (5,10-Methylenetetrahydrofolate)
- AB131
- Phosphate-buffered saline (PBS), pH 7.4
- UV-visible spectrophotometer

Procedure:

- Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing PBS, 500 μM 5,10-CH₂-THF, and 100 μM NADH.
- Inhibitor Addition: Add AB131 to the reaction mixture at a final concentration of 100 μM.
- Enzyme Addition: Initiate the reaction by adding the purified MTHFR enzyme.
- Measurement: Immediately monitor the decrease in absorbance at 340 nm for 5 seconds at 25°C. The change in absorbance corresponds to the oxidation of NADH to NAD+.
- Calculation: The enzyme activity is calculated based on the rate of NADH oxidation, using a
 molar extinction coefficient of 6.22 M⁻¹ cm⁻¹ for NADH at 340 nm. The percentage of



inhibition is determined by comparing the activity in the presence and absence of AB131.

Cytotoxicity Assay

This protocol assesses the toxicity of AB131 against mammalian cell lines to determine its therapeutic window. The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method for the determination of the number of viable cells.

Materials:

- · Vero (monkey kidney epithelial) cells
- Raw264.7 (mouse macrophage) cells
- THP-1 (human monocytic) cells
- Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
- AB131
- Cell Counting Kit-8 (CCK-8)
- Sterile 96-well cell culture plates
- Incubator (37°C, 5% CO₂)
- Microplate reader

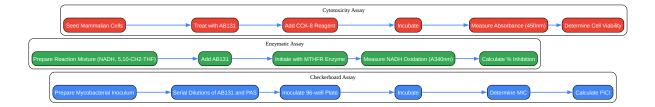
Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 μL of culture medium.
- Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- Compound Treatment: Add various concentrations of AB131 to the wells and incubate for an additional 48 hours.



- CCK-8 Reagent Addition: Add 10 μL of CCK-8 solution to each well.
- Final Incubation: Incubate the plate for 1-4 hours in the incubator.
- Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis: The cell viability is expressed as a percentage of the viability of the untreated control cells.

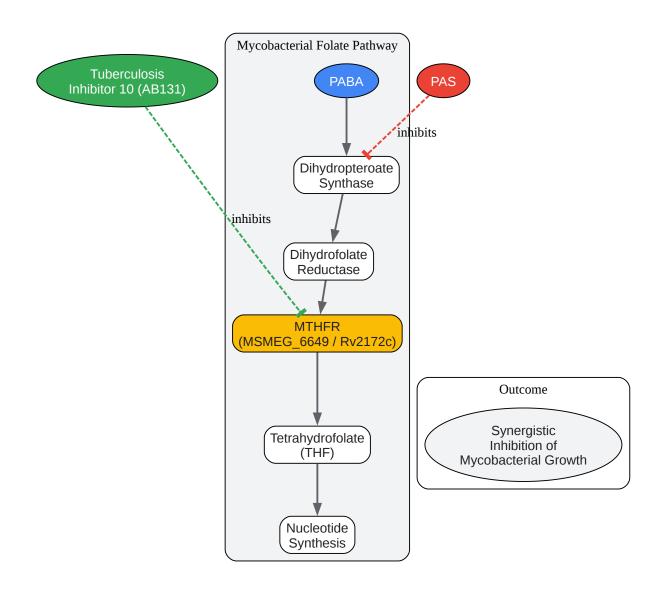
Visualizations



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Caption: Overview of the in vitro experimental workflow for Tuberculosis Inhibitor 10 (AB131).





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Caption: Proposed mechanism of action for the synergistic effect of AB131 and PAS.







 To cite this document: BenchChem. [Application Notes and Protocols for Tuberculosis Inhibitor 10 (AB131)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12374272#in-vitro-assay-methods-for-tuberculosis-inhibitor-10]

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